molecular formula C8H5ClF2O B010067 3,5-Difluoro-4-methylbenzoyl chloride CAS No. 103877-74-3

3,5-Difluoro-4-methylbenzoyl chloride

Katalognummer B010067
CAS-Nummer: 103877-74-3
Molekulargewicht: 190.57 g/mol
InChI-Schlüssel: KVEJJMIYHDTKAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-4-methylbenzoyl chloride is a chemical compound that belongs to the family of benzoyl chlorides. It is a colorless liquid that has a strong odor and is highly reactive. This compound is widely used in various scientific research applications due to its unique properties and characteristics.

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-methylbenzoyl chloride is not well understood. However, it is known to act as a strong electrophile due to the presence of the benzoyl chloride functional group. This electrophilic nature allows it to react with various nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Difluoro-4-methylbenzoyl chloride are not well studied. However, it is known to be highly reactive and can cause severe irritation and damage to the skin, eyes, and respiratory system. Therefore, it should be handled with extreme care and proper protective equipment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3,5-Difluoro-4-methylbenzoyl chloride in lab experiments is its high reactivity, which allows for the synthesis of various organic compounds. Additionally, it is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its highly reactive nature, which can make it difficult to handle and store. It can also be dangerous if not handled properly.

Zukünftige Richtungen

There are several future directions for the use of 3,5-Difluoro-4-methylbenzoyl chloride in scientific research. One potential direction is the development of new synthetic methods that are more efficient and environmentally friendly. Another direction is the exploration of its potential use in the production of new materials, including liquid crystals and optical materials. Additionally, further studies are needed to understand its mechanism of action and potential applications in various fields, including medicine and agriculture.
Conclusion
In conclusion, 3,5-Difluoro-4-methylbenzoyl chloride is a highly reactive chemical compound that is widely used in various scientific research applications. Its unique properties and characteristics make it a valuable reagent in the synthesis of various organic compounds. However, its highly reactive nature can make it difficult to handle and store, and proper precautions should be taken when using it. Further studies are needed to explore its potential applications and understand its mechanism of action.

Synthesemethoden

The synthesis of 3,5-Difluoro-4-methylbenzoyl chloride can be achieved through various methods. One of the most common methods is the reaction of 3,5-difluoro-4-methylbenzoic acid with thionyl chloride. This reaction results in the formation of 3,5-Difluoro-4-methylbenzoyl chloride and sulfur dioxide gas. Another method involves the reaction of 3,5-Difluoro-4-methylbenzoic acid with phosphorus pentachloride, which also results in the formation of 3,5-Difluoro-4-methylbenzoyl chloride.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-methylbenzoyl chloride is widely used in various scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used as a reagent in various chemical reactions, including acylation, alkylation, and condensation reactions. Additionally, 3,5-Difluoro-4-methylbenzoyl chloride is used in the production of liquid crystals and optical materials.

Eigenschaften

CAS-Nummer

103877-74-3

Produktname

3,5-Difluoro-4-methylbenzoyl chloride

Molekularformel

C8H5ClF2O

Molekulargewicht

190.57 g/mol

IUPAC-Name

3,5-difluoro-4-methylbenzoyl chloride

InChI

InChI=1S/C8H5ClF2O/c1-4-6(10)2-5(8(9)12)3-7(4)11/h2-3H,1H3

InChI-Schlüssel

KVEJJMIYHDTKAM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1F)C(=O)Cl)F

Kanonische SMILES

CC1=C(C=C(C=C1F)C(=O)Cl)F

Synonyme

Benzoyl chloride, 3,5-difluoro-4-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.